2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid
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Overview
Description
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dihydro-isoquinoline moiety and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-isoquinoline core, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid include:
- 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
- (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of the methylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
187884-93-1 |
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Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H22N2O2S/c1-16(2)10-11-6-4-5-7-12(11)14(18-16)17-13(15(19)20)8-9-21-3/h4-7,13H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
ZMGKDFXVKGOIRI-ZDUSSCGKSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC(CCSC)C(=O)O)C |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N[C@@H](CCSC)C(=O)O)N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NC(CCSC)C(=O)O)N1)C |
Origin of Product |
United States |
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